Journal Name:IEEE Journal of Photovoltaics
Journal ISSN:2156-3381
IF:4.401
Journal Website:http://eds.ieee.org/jpv.html
Year of Origin:0
Publisher:IEEE Electron Devices Society
Number of Articles Per Year:257
Publishing Cycle:
OA or Not:Not
Biocatalytic asymmetric synthesis of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol by an immobilized KRED in batch and flow conditions
IEEE Journal of Photovoltaics ( IF 4.401 ) Pub Date: 2023-07-21 , DOI: 10.1002/cctc.202300809
Both enantiomers of 1-(3,5-bis(trifluoromethyl)phenyl)-ethanol (BTPE) constitute important building-blocks for the synthesis of active pharmaceuticals ingredients (APIs). The reduction of 3’,5’-bis(trifluoromethyl)acetophenone (BTAP) performed with soluble and immobilized ketoreductases (KREDs) can be considered as one of the most efficient routes to produce enantiopure BTPE. In the present work, a commercial KRED was employed as biocatalyst after undergoing immobilization processes and it was proved to be extremely efficient in the asymmetric synthesis of (S)-BTPE. The immobilization was studied on a set of different commercially available supports. The best results were obtained with samples immobilized via covalent interaction on short chain amino-functionalized support. Two reaction parameters, temperature, and solvent were optimized in the biocatalytic reduction of BTAP in batch conditions. A 90:10 (v/v) 2-propanol (IPA): water solvent system and 30°C proved to be the best reaction conditions in terms of substrate conversion and easy recovery of the product by simple solvent evaporation. Biotransformations were then performed in a flow system under optimized reaction conditions obtaining with most samples complete conversion after 24 hours and excellent enantiomeric excess (>99.9%). Finally, the reusability of the immobilized biocatalyst was successfully tested in five consecutive reaction cycles, demonstrating the potential of this approach.
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The Role of Metal and Acid Sites in the Liquid-phase Hydrodeoxygenation of Lignin-derived Phenolic Dimers
IEEE Journal of Photovoltaics ( IF 4.401 ) Pub Date: 2023-07-20 , DOI: 10.1002/cctc.202300486
Bio-oil obtained from the depolymerization of lignocellulosic biomass is a potential alternative source to replace fossil fuels. However, due to high oxygen content, the bio-oil must be upgraded. In this direction, the hydrodeoxygenation reaction (HDO) is widely applied. Taking into account the complex chemical composition of the bio-oil, a variety of model molecules have been used in the literature to study the mechanism of the HDO process. In this work we discuss on heterogeneous catalysts and reaction conditions (temperature, pressure, and solvent) generally used for the HDO of dimeric aryl ethers representative of the main ether linkages present in the lignin: a-O-4, b-O-4, and 4-O-5. The present work aims to shed light on the role of metal and acid sites and understand the influence of the reaction conditions on the reaction pathways.
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FCCat 3 in Ronce-les-Bains: First Post-COVID Catalytic Gathering for the French Catalytic Community
IEEE Journal of Photovoltaics ( IF 4.401 ) Pub Date: 2023-07-17 , DOI: 10.1002/cctc.202300633
Conference report on FCCat 3, French Conference on Catalysis, which took place from May 31st to June 3rd 2022 in Ronce-les-Bains, France.
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Recent Progress of Catalysts for Reforming of biomass tar / tar models at Low Temperatures -- A short review
IEEE Journal of Photovoltaics ( IF 4.401 ) Pub Date: 2023-07-12 , DOI: 10.1002/cctc.202300581
Catalytic tar reforming is considered a promising technology to convert tar into useful syngas such as H2 and CO as well as chemicals such as benzene, toluene, and xylene (BTX). Up until now, few review works have reported the recent progress focusing on the catalyst design for low-temperature reforming of biomass tar. Therefore, in this work, we focused on the design and preparation of tar cracking and reforming catalysts with high performances to achieve an efficient conversion of tar at temperatures lower than 700 oC. Char supported Ni or Co catalysts with high specific surface area, small metallic particle size and high dispersion are conductive to produce more amount of syngas. Moreover, HZSM-5 and metal-promoted zeolites are more suitable for high conversion of tar and selectivity of BTX due to the excellent mesopore structure, thermal stability and medium acidity. Based on those literatures, the adjustment of the catalyst's structure, the deactivation mechanism, and the reforming mechanism were also summarized and discussed. In addition, some futural insights were proposed in order to promote the catalyst's performance in terms of activity and stability, as well as reveal the clear tar reforming mechanism.
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CO2 Radical Anion in Photochemical Dicarboxylation of Alkenes
IEEE Journal of Photovoltaics ( IF 4.401 ) Pub Date: 2023-06-24 , DOI: 10.1002/cctc.202300695
In this concept, the authors highlighted recent works on alkenes dicarboxylation with CO2 radical anion species as the carbonyl source generated from CO2 or formate via SET or HAT, respectively. It will definitely provide some insightful thoughts for those who are interested in CO2 radical anion chemistry and alkenes dicarboxylation reactions.
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Mechanistic Elucidation of a Radical-Promoted Hydrogenation Relevant to Borrowing Hydrogen Catalysis
IEEE Journal of Photovoltaics ( IF 4.401 ) Pub Date: 2023-07-14 , DOI: 10.1002/cctc.202300586
In the borrowing hydrogen catalysis, hydrogenation of an in situ generated imine or olefinic bond is a crucial step. There is a growing body of literature in olefinic hydrogenation promoted by metal hydride of Earth-abundant metals, where radical mechanism is followed. In the present report, we thoroughly study the mechanistic details of a nickel catalyzed α-alkylation of ketones with secondary alcohols. In this mechanistic picture, we showcase the olefinic hydrogenation of an enone to happen, completely bypassing the involvement of a metal hydride. This pathway is also radical promoted, where a single electron reduction of the substrate olefin and a subsequent hydrogen atom transfer step are most critical. A series of control reactions, detection of critical reaction intermediates, and radical probe experiments provide compelling proofs for such radical-promoted olefinic hydrogenation. The experimental clues, further aided by DFT calculations altogether suggest the precise one-electron chemistry where the involvement of metal-hydride is not required. Notably, the redox non-innocence of the azophenolate backbone, as well as imposed noninnocence of the substrate olefin, when bound to the catalyst molecule makes such mechanism feasible.
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Microkinetic study of the catalytic hydrodeoxygenation of guaiacol on transition metal surfaces
IEEE Journal of Photovoltaics ( IF 4.401 ) Pub Date: 2023-07-27 , DOI: 10.1002/cctc.202300671
The mechanism behind the hydrodeoxygenation (HDO) of guaiacol on Co(0001), Ni(111), Cu(111), Pd(111) and Pt(111) surfaces was investigated by constructing a microkinetic model from spin-polarized density functional theory (DFT) calculations. We report that the most energetically favorable pathway for this process is the demethylation of guaiacol to catechol over Ni, which exhibits highly desirable deoxygenation and hydrogenation kinetics at industrial temperatures. Guaiacol readily undergoes hydrogenation over Pt(111) and Pd(111), but the products exhibit slow desorption from the surfaces at standard operation temperatures. Furthermore, the deoxygenation pathway is hindered by the high energy barrier associated with the scission of the Calkyl−O bond.
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Small Angle Scattering Techniques for the Study of Catalysts and Catalytic Processes
IEEE Journal of Photovoltaics ( IF 4.401 ) Pub Date: 2023-07-11 , DOI: 10.1002/cctc.202300490
Small-Angle Scattering (SAS) techniques are essential tools for the characterization of catalysts before, during and after catalytic reactions. Either based on X-Rays (SAXS) or neutrons (SANS), they provide unique structural information that helps to understand catalytic processes at the nanoscale level, allowing a rational improvement of the catalysts design. In this review, we present the key aspects involved in the use of these techniques in the catalysis field. Firstly, we introduce some of the fundamentals of the techniques and describe their main features and their impact in the catalyst design. Then, we analyze key examples of the use of SAS to study catalysts’ structure through ex situ analysis, focusing on examples involving different porous materials and metallic nanoparticles. Afterwards, we discuss in situ and operando approaches for studying catalytical processes monitored using SAS. Finally, we present perspectives and challenges for the future use of SAS in the catalysis field.
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Light-Driven NADPH Cofactor Recycling by Photosystem I for Biocatalytic Reactions
IEEE Journal of Photovoltaics ( IF 4.401 ) Pub Date: 2023-07-06 , DOI: 10.1002/cctc.202300821
Biocatalytic asymmetric reduction of C=C and C=O bonds is highly attractive to produce valuable (chiral) chemicals for the fine and pharmaceutical industry, yet occurs at the expense of reduced nicotinamide adenine dinucleotide coenzyme NADPH that requires recycling. Established methods each have their challenges. Here we developed a light-driven approach based on photosystem I (PSI) by mimicking the natural electron transfer from PSI via ferredoxin (Fd) towards ferredoxin NADP+ reductase (FNR) in vitro. Illumination with red light led to reduction of NADP+ to NADPH with a turnover frequency of 2.55 s-1 (>9000 h-1) at pH 7.5. Light-driven NADPH regeneration by PSI-Fd-FNR was coupled with three oxidoreductases for asymmetric reduction of C=C and C=O bonds, reaching up to 99% conversion with a turnover number of 3035, and retaining enantioselectivity. Thus, we demonstrate the capacity of a PSI system to drive continuous NADPH-dependent biocatalytic conversions with light.
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Emergence of Ag as a Catalyst of Choice for Fluorination and Trifluoromethylation Reactions
IEEE Journal of Photovoltaics ( IF 4.401 ) Pub Date: 2023-07-05 , DOI: 10.1002/cctc.202300677
The installation of F/CF3 in the desired compounds is a very challenging task because of its electronegativity and small size. Several catalytic systems were developed for fluorination reaction, while silver catalyst emerged as the most likely used catalyst for these reactions. This Review showcases silver catalyzed fluorination and trifluoromethylation reactions for the synthesis of F/CF3 containing aromatic, aliphatic and heterocyclic compounds. After reading this Review article the readers can develop a detailed understanding of the concept of silver metal catalyzed fluorination and trifluoromethylation reactions which can be explored for synthesizing molecules of biological interest.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术2区 ENERGY & FUELS 能源与燃料3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
15.20 37 Science Citation Index Expanded Not
Submission Guidelines
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